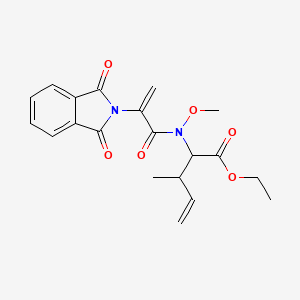
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety.
Preparation Methods
The synthesis of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods may involve the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline-1,3-dione moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate can be compared with other similar compounds, such as:
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares the isoindoline-1,3-dione moiety but differs in its ester group.
N-isoindoline-1,3-diones: These compounds have a similar core structure but may have different substituents, leading to varied reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₆ |
| Molecular Weight | 319.31 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 479.7 ± 30.0 °C |
| Flash Point | 243.9 ± 24.6 °C |
The compound's biological activity is attributed to its interaction with various molecular targets within the body. The presence of the methoxyacrylamido group allows for nucleophilic attacks, while the dioxoisoindolin moiety may facilitate interactions with cellular receptors or enzymes, potentially leading to modulation of biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry examined the effects of similar isoindolin derivatives on human cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis in breast and colon cancer cells.
Study 2: Antimicrobial Activity
In a study assessing the antimicrobial properties of various esters, this compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Study 3: Inflammation Model
In a murine model of inflammation, the compound reduced edema and inflammatory markers when administered prior to an inflammatory stimulus, indicating its potential therapeutic application in inflammatory diseases.
Properties
Molecular Formula |
C20H22N2O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)prop-2-enoyl-methoxyamino]-3-methylpent-4-enoate |
InChI |
InChI=1S/C20H22N2O6/c1-6-12(3)16(20(26)28-7-2)22(27-5)17(23)13(4)21-18(24)14-10-8-9-11-15(14)19(21)25/h6,8-12,16H,1,4,7H2,2-3,5H3 |
InChI Key |
JNDUAYXKYVWUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C=C)N(C(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















